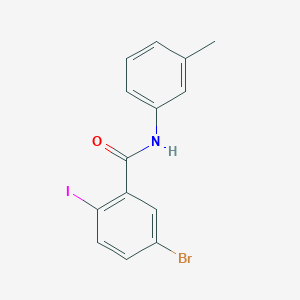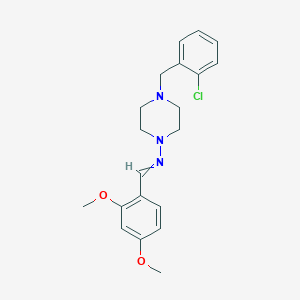
3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) is a synthetic compound that has been widely used in scientific research. It is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it suitable for various applications in chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) has been used in various scientific research applications, including:
1. As an electron acceptor in organic solar cells: The compound has been used as a redox-active material in organic solar cells, where it acts as an electron acceptor and enhances the efficiency of the cells.
2. As a catalyst in organic reactions: The compound has been used as a catalyst in various organic reactions, such as the oxidation of alcohols and the synthesis of heterocycles.
3. As a redox probe in electrochemical studies: The compound has been used as a redox probe in electrochemical studies to investigate the mechanism of electron transfer reactions.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) involves its redox-active properties. The compound can undergo reversible oxidation and reduction reactions, which makes it suitable for various applications in chemistry and biochemistry. In organic solar cells, the compound acts as an electron acceptor and enhances the efficiency of the cells. In organic reactions, the compound acts as a catalyst and facilitates the reaction by lowering the activation energy. In electrochemical studies, the compound acts as a redox probe and allows the investigation of electron transfer reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime). However, some studies have reported that the compound has antioxidant properties and can protect cells from oxidative stress. The compound has also been investigated for its potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) in lab experiments is its redox-active properties, which make it suitable for various applications in chemistry and biochemistry. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime), including:
1. Investigation of its potential as an antioxidant and anti-inflammatory agent.
2. Development of new synthetic methods for the compound that improve its solubility and reduce its toxicity.
3. Investigation of its potential as a redox-active material in energy storage devices.
4. Investigation of its potential as a redox-active material in biosensors.
5. Investigation of its potential as a catalyst in new organic reactions.
Conclusion:
3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) is a redox-active compound that has been widely used in scientific research. It has various applications in chemistry, biochemistry, and materials science. The compound has several advantages, such as its redox-active properties, but also has some limitations, such as its low solubility in water and potential toxicity. There are several future directions for the research on this compound, including its potential as an antioxidant and anti-inflammatory agent, as a redox-active material in energy storage devices and biosensors, and as a catalyst in new organic reactions.
Synthesemethoden
The synthesis of 3,5-di-tert-butylbenzo-1,2-quinone 1-(S-1,3-benzothiazol-2-ylthioxime) involves the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with 1-(S-1,3-benzothiazol-2-ylthio)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic addition of the thioether group to the quinone ring, followed by elimination of the leaving group to form the final product.
Eigenschaften
IUPAC Name |
(6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS2/c1-20(2,3)13-11-14(21(4,5)6)18(24)16(12-13)23-26-19-22-15-9-7-8-10-17(15)25-19/h7-12H,1-6H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHSRKVRVIQDR-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NSC2=NC3=CC=CC=C3S2)C(=O)C(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=N\SC2=NC3=CC=CC=C3S2)/C(=O)C(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5971953.png)
![2-(2-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5971958.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B5971960.png)
![N-(3-acetylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5971965.png)


![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971974.png)
![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)
![7-(2,3-difluorobenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5971986.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5971996.png)

![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)